Antimalarial Efficacy Rank Order: 1,2,4-Trioxolane Core Outperforms Trioxane and Tetraoxane Isosteres in OZ439 Series
In a direct head-to-head comparison of isosteric cores within the OZ439 series, the antimalarial efficacy and ADME profile of the 1,2,4-trioxolane scaffold was superior to that of the corresponding 1,2,4-trioxane and 1,2,4,5-tetraoxane analogs. The rank order of antimalarial efficacy and ADME profiles was trioxolane > trioxane > tetraoxane .
| Evidence Dimension | Antimalarial efficacy and ADME profile rank order |
|---|---|
| Target Compound Data | 1,2,4-Trioxolane (OZ439 series) |
| Comparator Or Baseline | 1,2,4-Trioxane and 1,2,4,5-tetraoxane isosteres |
| Quantified Difference | Rank order: trioxolane > trioxane > tetraoxane |
| Conditions | In vitro antimalarial activity (P. falciparum) and ADME profiling in the OZ439 series |
Why This Matters
This direct comparative data establishes that the 1,2,4-trioxolane core is not functionally interchangeable with related endoperoxides; selection of the trioxolane scaffold is justified by superior efficacy and pharmacokinetic properties in a clinically relevant series.
- [1] Wang X, Dong Y, Wittlin S, Creek D, Chollet J, Charman SA, Santo Tomas J, Scheurer C, Snyder C, Vennerstrom JL. Comparative antimalarial activities and ADME profiles of ozonides (1,2,4-trioxolanes) OZ277, OZ439, and their 1,2-dioxolane, 1,2,4-trioxane, and 1,2,4,5-tetraoxane isosteres. J Med Chem. 2013 Mar 28;56(6):2547-55. View Source
